Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(phenylmethyl)-, ethyl ester
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Overview
Description
Pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(phenylmethyl)-, ethyl ester is a complex organic compound that belongs to the class of pyrido-pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine derivatives typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate pyridine and pyrimidine precursors, cyclization reactions can be employed to form the core structure.
Substitution Reactions: Functional groups can be introduced through substitution reactions using reagents like alkyl halides or aryl halides.
Esterification: The ethyl ester group can be introduced via esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
Industrial production methods may involve:
Batch Processing: Using large reactors to carry out the multi-step synthesis in a controlled environment.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Various substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and substitution reactions.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a catalyst in organic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Cell Signaling: Studying its effects on cellular signaling pathways.
Medicine
Drug Development:
Anticancer Research: Investigating its efficacy in cancer treatment.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.
Pharmaceutical Manufacturing: Potential use in the production of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of pyrido(2,3-d)pyrimidine derivatives typically involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways and result in various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido(2,3-d)pyrimidine Derivatives: Other derivatives with different functional groups.
Quinazoline Derivatives: Similar structure with potential biological activities.
Purine Derivatives: Known for their role in DNA and RNA synthesis.
Uniqueness
The unique combination of functional groups in pyrido(2,3-d)pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-7-methyl-3-phenyl-1-(phenylmethyl)-, ethyl ester may confer specific biological activities and chemical properties that distinguish it from other similar compounds.
Properties
CAS No. |
131448-09-4 |
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Molecular Formula |
C24H21N3O4 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
ethyl 1-benzyl-7-methyl-2,4-dioxo-3-phenylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C24H21N3O4/c1-3-31-23(29)19-14-16(2)25-21-20(19)22(28)27(18-12-8-5-9-13-18)24(30)26(21)15-17-10-6-4-7-11-17/h4-14H,3,15H2,1-2H3 |
InChI Key |
QHEGLSBAXUWAHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NC(=C1)C)N(C(=O)N(C2=O)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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